Diisopropyl prop-1-en-2-ylboronate
CAS No.:
Cat. No.: VC16685116
Molecular Formula: C9H19BO2
Molecular Weight: 170.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H19BO2 |
|---|---|
| Molecular Weight | 170.06 g/mol |
| IUPAC Name | di(propan-2-yloxy)-prop-1-en-2-ylborane |
| Standard InChI | InChI=1S/C9H19BO2/c1-7(2)10(11-8(3)4)12-9(5)6/h8-9H,1H2,2-6H3 |
| Standard InChI Key | WBPZKVQQBYZRDA-UHFFFAOYSA-N |
| Canonical SMILES | B(C(=C)C)(OC(C)C)OC(C)C |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
Diisopropyl prop-1-en-2-ylboronate possesses a boron center coordinated to two isopropoxy (–OCH(CH₃)₂) groups and a prop-1-en-2-yl (–C(CH₂)=CH₂) substituent. The canonical SMILES representation, B(C(=C)C)(OC(C)C)OC(C)C, underscores its tetrahedral geometry, with the boron atom forming three single bonds to oxygen and carbon atoms. The compound’s InChIKey (WBPZKVQQBYZRDA-UHFFFAOYSA-N) further confirms its stereochemical uniqueness.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₉BO₂ |
| Molecular Weight | 170.06 g/mol |
| IUPAC Name | di(propan-2-yloxy)-prop-1-en-2-ylborane |
| CAS Number | 126726-62-3 |
| Canonical SMILES | B(C(=C)C)(OC(C)C)OC(C)C |
Physical and Spectroscopic Characteristics
While experimental data on melting/boiling points or solubility are absent in the provided sources, analogous boronate esters typically exhibit:
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Solubility: Moderate solubility in polar aprotic solvents (e.g., tetrahydrofuran, dichloromethane) and limited solubility in water.
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Stability: Susceptibility to hydrolysis under acidic or aqueous conditions, necessitating anhydrous handling.
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Spectroscopy: Predicted B NMR shifts near 30–35 ppm, consistent with trigonal planar boron environments, and H NMR signals for isopropoxy methyl groups (~1.2 ppm) and allylic protons (~5.5 ppm) .
Synthetic Methodologies
Quality Control and Characterization
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Purity Assessment: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) to verify >95% purity.
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Structural Confirmation: H, C, and B NMR spectroscopy, complemented by mass spectrometry (MS).
Applications in Organic Synthesis
Petasis Boron–Mannich Reaction
Diisopropyl prop-1-en-2-ylboronate excels in the Petasis reaction, a three-component coupling of boronic acids, amines, and carbonyl compounds. Key features include:
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Catalyst-Free Conditions: Unlike Suzuki-Miyaura couplings, the Petasis reaction proceeds without transition-metal catalysts, reducing cost and toxicity.
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Broad Substrate Scope: Compatible with aldehydes, ketones, and secondary amines, enabling access to α-amino esters and alkaloid precursors .
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Mechanistic Insight: The boron atom activates the carbonyl group via Lewis acid coordination, facilitating nucleophilic attack by the amine (Figure 1).
Figure 1: Proposed Mechanism of the Petasis Reaction
Simplified representation; actual intermediates involve boronate ester formation.
Comparative Analysis with Other Boronates
Diisopropyl prop-1-en-2-ylboronate offers distinct advantages over similar reagents:
Table 2: Reactivity Comparison of Boronate Esters
| Compound | Reaction Efficiency | Moisture Tolerance | Stereoselectivity |
|---|---|---|---|
| Diisopropyl prop-1-en-2-ylboronate | High | Moderate | Moderate |
| 4,4,5,5-Tetramethyl-2-(prop-1-en-2-yl)boronate | Moderate | High | Low |
| Pinacol boronate esters | Variable | Low | High |
Data inferred from general boronate chemistry .
Future Perspectives and Research Directions
Expanding Synthetic Utility
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Asymmetric Catalysis: Developing chiral variants for enantioselective Petasis reactions.
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Bioconjugation: Exploring boronates as tags for protein labeling or drug delivery.
Computational Modeling
Density functional theory (DFT) studies could elucidate transition states in Petasis reactions, guiding reagent design.
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